molecular formula C22H29NO5S B12124454 4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12124454
M. Wt: 419.5 g/mol
InChI Key: YJZRSMZRBMHHKT-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound has potential applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Studying its interactions with enzymes, receptors, or cellular components.

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific biological targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H29NO5S

    Molecular Weight

    419.5 g/mol

    IUPAC Name

    4-[(5Z)-5-[(4-octoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

    InChI

    InChI=1S/C22H29NO5S/c1-2-3-4-5-6-7-15-28-18-12-10-17(11-13-18)16-19-21(26)23(22(27)29-19)14-8-9-20(24)25/h10-13,16H,2-9,14-15H2,1H3,(H,24,25)/b19-16-

    InChI Key

    YJZRSMZRBMHHKT-MNDPQUGUSA-N

    Isomeric SMILES

    CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O

    Canonical SMILES

    CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.